molecular formula C12H10BrNO2 B11843271 Ethyl 2-bromoquinoline-4-carboxylate

Ethyl 2-bromoquinoline-4-carboxylate

Cat. No.: B11843271
M. Wt: 280.12 g/mol
InChI Key: IQJKYCHWBUYDMK-UHFFFAOYSA-N
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Description

Ethyl 2-bromoquinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. This compound is particularly significant due to its potential use in various scientific research fields, including organic synthesis and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromoquinoline-4-carboxylate typically involves the bromination of quinoline derivatives. One common method includes the reaction of 2-aminoacetophenone with ethyl acetoacetate under Friedlaender condensation conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes using bromine or NBS. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-bromoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-bromoquinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromoquinoline-2-carboxylate
  • Ethyl 6-bromoquinoline-4-carboxylate
  • 2-Methylquinoline
  • Quinoline N-oxides

Uniqueness

Ethyl 2-bromoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-bromoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJKYCHWBUYDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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